Product packaging for cyclopropane-1,2-dicarbohydrazide(Cat. No.:)

cyclopropane-1,2-dicarbohydrazide

Cat. No.: B12824475
M. Wt: 316.32 g/mol
InChI Key: SJDGVPXPJVHBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropane-1,2-dicarbohydrazide (CAS 89365-16-2) is a high-purity chemical reagent featuring a strained cyclopropane ring with two hydrazide functional groups. This compound is offered for scientific research applications only and is not intended for diagnostic, therapeutic, or veterinary use. In scientific research, this compound serves as a versatile building block. Its unique structure contributes to several application areas. It shows potential as an inhibitor of zinc metalloproteases, enzymes implicated in diseases like cancer, by interacting with the enzyme's active site . The hydrazide groups readily undergo condensation reactions with carbonyl compounds to form hydrazones, which is valuable for synthetic chemistry and the development of novel polymers and nanomaterials . Furthermore, the strained cyclopropane ring can participate in ring-opening reactions and its derivatives have been studied for their herbicidal activity, acting as inhibitors of the plant enzyme ketol-acid reductoisomerase (KARI) . Researchers value this compound for its synthetic versatility and potential to modulate biological and material systems. The molecular formula is C5H10N4O2 and the molecular weight is 158.16 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N8O4 B12824475 cyclopropane-1,2-dicarbohydrazide

Properties

Molecular Formula

C10H20N8O4

Molecular Weight

316.32 g/mol

IUPAC Name

cyclopropane-1,2-dicarbohydrazide

InChI

InChI=1S/2C5H10N4O2/c2*6-8-4(10)2-1-3(2)5(11)9-7/h2*2-3H,1,6-7H2,(H,8,10)(H,9,11)

InChI Key

SJDGVPXPJVHBKK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NN)C(=O)NN.C1C(C1C(=O)NN)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Cyclopropane 1,2 Dicarbohydrazide

Advanced Synthetic Routes to Cyclopropane-1,2-dicarbohydrazide (B3296471)

The construction of this compound is predicated on the initial formation of the corresponding dicarboxylic acid or its ester derivatives. The methodologies range from direct conversions to highly stereoselective approaches and novel ring-formation strategies.

Direct Conversion from Cyclopropane-1,2-dicarboxylic Acid and its Derivatives

The most straightforward pathway to this compound involves the reaction of a suitable cyclopropane-1,2-dicarboxylic acid derivative with hydrazine (B178648). Typically, the corresponding diester, such as diethyl or dimethyl cyclopropane-1,2-dicarboxylate, is treated with hydrazine hydrate (B1144303) in an alcohol solvent. This nucleophilic acyl substitution reaction is a standard and effective method for preparing hydrazides from esters. mdpi.com

The synthesis of the precursor, cyclopropane-1,2-dicarboxylic acid, can be achieved through various means. A common laboratory-scale method involves the reaction of a malonic ester derivative with a 1,2-dihaloethane in the presence of a base. orgsyn.orggoogle.com For instance, the reaction of diethyl malonate with 1,2-dibromoethane (B42909) using a strong base and phase-transfer catalysis can produce the cyclopropane-1,1-dicarboxylic acid precursor, which can then be further functionalized. orgsyn.org Industrial processes have been optimized to use less expensive 1,2-dichloro compounds and specific catalysts to improve yields and reduce waste. google.com

Table 1: Representative Conditions for Hydrazide Synthesis from Esters

Precursor Reagents Solvent Conditions Yield
Diethyl cyclopropane-1,2-dicarboxylate Hydrazine hydrate Ethanol Reflux High

Note: Data is generalized based on standard procedures for hydrazide synthesis. mdpi.com

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Achieving stereocontrol in the synthesis of this compound is a significant challenge due to the presence of multiple stereocenters. The synthesis must control the relative configuration of the two substituents on the ring (cis or trans) and, for chiral products, their absolute configuration (R or S).

Stereoselective cyclopropanation reactions are key to accessing enantiomerically pure or enriched precursors. nih.gov These methods often employ metal catalysts, particularly those based on rhodium and copper, in conjunction with chiral ligands to influence the stereochemical outcome of carbene addition to an alkene. nih.govharvard.edu For example, the rhodium-catalyzed decomposition of diazoacetates in the presence of an alkene is a powerful method for creating cyclopropane (B1198618) rings with high diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org

Biocatalysis offers another powerful avenue. Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, can catalyze cyclopropanation reactions with exceptional levels of stereocontrol, often yielding products with very high diastereomeric and enantiomeric excess. nih.govrochester.eduwpmucdn.com These enzymatic methods can be applied to the synthesis of chiral cyclopropane carboxylates, which are direct precursors to the target dicarbohydrazide. nih.gov Furthermore, enzymatic hydrolysis of racemic amides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid has been used to resolve enantiomers, providing access to optically active building blocks. rsc.org

Table 2: Examples of Stereoselective Cyclopropanation Methods

Catalyst/Method Carbene Precursor Alkene Substrate Stereoselectivity
Chiral Rhodium(II) catalysts Aryl- or heteroaryldiazoacetates Vinyl heterocycles High d.r. (>30:1), High ee (up to >99%) nih.gov
Engineered Myoglobin Diazoacetonitrile Styrene derivatives High d.r. and ee (up to >99%) rochester.edu
Wadsworth-Emmons Triethylphosphonoacetate Chiral epoxides High enantio- and diastereoselectivity nih.gov

Novel Cyclopropanation Strategies for Dicarbohydrazide Precursors

Modern organic synthesis has produced a variety of innovative cyclopropanation strategies that can be applied to the synthesis of dicarbohydrazide precursors. These methods often offer milder reaction conditions, broader substrate scope, and improved efficiency over classical approaches.

Gold-catalyzed cyclopropanation has emerged as a powerful tool, utilizing various carbene precursors beyond traditional diazo compounds, such as enynes and propargyl esters. rsc.org These reactions proceed under mild conditions and exhibit high efficiency. rsc.org Another approach involves the Corey-Chaykovsky reaction, where dimethylsulfoxonium methylide reacts with α,β-unsaturated carbonyl compounds to form cyclopropanes. ethz.ch

Intramolecular cyclization reactions provide an alternative route. For instance, treating primary haloalkanes that have appropriately positioned electron-withdrawing groups with a strong base can generate a carbanion that cyclizes to form a cyclopropane ring. wikipedia.org This principle is also the basis for the Favorskii rearrangement. wikipedia.org Additionally, radical-based methods, such as those using visible light photoredox catalysis, have been developed for the cyclopropanation of a wide array of olefins under mild conditions. organic-chemistry.org

Derivatization Strategies of this compound

Once synthesized, this compound offers multiple sites for further chemical modification: the two hydrazide functionalities and the cyclopropane ring itself.

Reactions at the Hydrazide Functionality (e.g., Schiff Base Formation, Acylation, Alkylation)

The terminal amino groups of the hydrazide moieties are nucleophilic and can readily participate in a variety of chemical transformations.

Schiff Base Formation: Reaction with aldehydes or ketones yields the corresponding hydrazones. This condensation reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis, and is often reversible. The formation of bis-hydrazones is possible if both hydrazide groups react.

Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides leads to the formation of N-acylhydrazides. This reaction can be used to introduce a wide variety of functional groups onto the hydrazide nitrogen atoms.

Alkylation: The nitrogen atoms of the hydrazide can be alkylated using alkyl halides. The regioselectivity of this reaction can be complex, with potential for alkylation at either nitrogen atom of the hydrazide group. C3-alkylation of imidazopyridines with donor-acceptor cyclopropanes has been demonstrated as an efficient method under Lewis acid catalysis. nih.gov

These derivatizations are fundamental in medicinal chemistry for creating libraries of compounds from a common hydrazide core. mdpi.com

Modifications of the Cyclopropane Ring System

The cyclopropane ring, characterized by significant ring strain (approximately 27 kcal/mol), is susceptible to ring-opening reactions under various conditions. harvard.edumasterorganicchemistry.com This reactivity can be harnessed to transform the cyclopropane core into different carbocyclic or heterocyclic systems.

Ring-opening can be initiated by electrophiles, nucleophiles, or through radical pathways. For example, tandem ring-opening-cyclization reactions of cyclopropanes with imines have been catalyzed by scandium triflate to produce multi-substituted pyrrolidines. sigmaaldrich.com Oxidative radical ring-opening/cyclization of cyclopropane derivatives has also been demonstrated, providing access to complex structures like dihydronaphthalene derivatives. nih.gov The specific outcome of these reactions depends heavily on the substitution pattern of the cyclopropane ring and the reaction conditions employed. nih.gov

Formation of Heterocyclic Systems from this compound Derivatives

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems, particularly those containing two linked heterocyclic rings. The two hydrazide functionalities, separated by the rigid cyclopropane scaffold, can react with appropriate bifunctional reagents to undergo cyclization, leading to the formation of novel bis-heterocyclic structures. The inherent strain and stereochemistry of the cyclopropane ring can influence the reactivity and the spatial orientation of the resulting heterocyclic moieties.

Common transformations involve the reaction of the dicarbohydrazide with 1,3-dicarbonyl compounds to form bis-pyrazoles or intramolecular cyclization reactions to yield bis-oxadiazoles.

Synthesis of Bis-Pyrazolyl Cyclopropanes:

The reaction of dicarbohydrazides with β-dicarbonyl compounds is a well-established route for the synthesis of pyrazole (B372694) derivatives, known as the Knorr pyrazole synthesis. nih.govmdpi.com In the case of this compound, each hydrazide group can react with a molecule of a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, to form two pyrazole rings connected through the cyclopropane linker.

For instance, the condensation with ethyl acetoacetate would proceed in the presence of an acid or base catalyst, typically in a protic solvent like ethanol, to yield a 1,2-bis(5-hydroxy-3-methyl-1H-pyrazol-1-yl)carbonylcyclopropane derivative. Subsequent dehydration can lead to the formation of the corresponding pyrazolone (B3327878) structures. These reactions provide a direct pathway to complex molecules where the orientation of the two pyrazole rings is fixed by the cyclopropane core. nih.govekb.eg

Synthesis of Bis-Oxadiazolyl Cyclopropanes:

Bis(1,3,4-oxadiazole) derivatives can be synthesized from this compound through several cyclodehydration methods. medicaljournal-ias.orgmdpi.com A common approach involves a two-step process where the dicarbohydrazide is first acylated with aromatic acid chlorides to form an N,N'-diacyl-cyclopropane-1,2-dicarbohydrazide. This intermediate can then undergo dehydrative cyclization using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to furnish the 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)cyclopropane. medicaljournal-ias.org

Alternatively, a one-pot reaction with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in ethanol, can be used to convert the dicarbohydrazide into 1,2-bis(5-mercapto-1,3,4-oxadiazol-2-yl)cyclopropane. mdpi.com The resulting mercapto derivatives can be further functionalized. These synthetic strategies highlight the utility of this compound as a building block for creating rigid molecules containing two oxadiazole rings. nih.govarkat-usa.org

Table 1: Examples of Heterocyclic Systems Derived from Dicarbohydrazides This table is based on analogous reactions of dicarbohydrazides like adipic dihydrazide.

Starting Dicarbohydrazide Reagent Resulting Heterocyclic System Reference
Adipic Dihydrazide Ethyl Acetoacetate 1,4-Bis(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)butane-1,4-dione researchgate.net
Oxalic Bis(aroylhydrazide) Iodine / Mercuric Oxide Bis(5-aryl-1,3,4-oxadiazol-2-yl) medicaljournal-ias.org
Adipic Bis(aroylhydrazide) Phosphorus Oxychloride 1,4-Bis(5-aryl-1,3,4-oxadiazol-2-yl)butane medicaljournal-ias.org
Dihydrazide Derivative Carbon Disulfide / KOH Bis(5-mercapto-1,3,4-oxadiazol-2-yl)alkane mdpi.com

Mechanistic Investigations of this compound Transformations

The transformations of this compound into heterocyclic systems proceed through well-understood reaction mechanisms common to hydrazide chemistry. Mechanistic studies, often combining kinetic analysis and computational modeling on analogous systems, have elucidated the pathways for these cyclization reactions. rsc.orgotterbein.edu

Mechanism of Pyrazole Formation:

The Knorr synthesis of pyrazoles from a hydrazide and a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry. jk-sci.comyoutube.com The reaction mechanism involves several key steps:

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the terminal nitrogen atoms of a hydrazide group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the more electrophilic carbonyl group. nih.gov

Imine/Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the same hydrazide moiety then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, a pyrazolidine (B1218672) derivative. rsc.org

Dehydration and Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate to form the stable, aromatic pyrazole ring.

When this compound is used, this sequence occurs at both hydrazide functionalities, leading to the bis-pyrazole product. The reaction's regioselectivity, in cases of unsymmetrical 1,3-dicarbonyls, is determined by the relative electrophilicity of the two carbonyl carbons and steric factors. nih.govrsc.org

Mechanism of 1,3,4-Oxadiazole (B1194373) Formation:

The formation of 1,3,4-oxadiazoles from hydrazides typically proceeds via a cyclodehydration pathway. otterbein.edu When starting from a dihydrazide that is first acylated, the resulting 1,2-diacylhydrazide is the key intermediate for cyclization.

Activation of Carbonyl: A dehydrating agent, such as a strong acid (e.g., polyphosphoric acid) or phosphorus oxychloride, protonates or activates one of the carbonyl oxygen atoms of the diacylhydrazide intermediate, making the carbonyl carbon more electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent amide nitrogen atom attacks the activated carbonyl carbon in an intramolecular fashion. otterbein.edu

Formation of Cyclic Intermediate: This attack results in the formation of a five-membered ring intermediate, specifically a 2,5-disubstituted-2-hydroxy-1,3,4-oxadiazoline.

Dehydration: The final step is the elimination of a water molecule from this intermediate, driven by the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Kinetic studies on similar systems, often employing Hammett plots, have been used to probe the electronic effects of substituents on the rate-determining step of the cyclization, providing insight into the transition state of the reaction. otterbein.edu For this compound, this mechanism would operate independently for each of the two diacylhydrazide moieties formed along the cyclopropane backbone.

Table 2: Mechanistic Steps in Heterocycle Formation

Heterocycle Formed Step 1 Step 2 Step 3 Step 4
Pyrazole Nucleophilic attack of hydrazide on carbonyl Formation of hydrazone intermediate Intramolecular cyclization Dehydration to aromatic pyrazole
1,3,4-Oxadiazole Carbonyl activation by dehydrating agent Intramolecular nucleophilic attack Formation of hydroxy-oxadiazoline intermediate Dehydration to aromatic oxadiazole

Spectroscopic Characterization and Structural Elucidation of Cyclopropane 1,2 Dicarbohydrazide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and chemical environment of atoms in cyclopropane-1,2-dicarbohydrazide (B3296471). The strained three-membered ring significantly influences the chemical shifts of the cyclopropyl (B3062369) protons and carbons, typically causing them to resonate at unusually high fields (lower ppm values) compared to other cyclic or acyclic alkanes. docbrown.infosemanticscholar.org

In ¹H NMR, the protons on the cyclopropane (B1198618) ring would appear as complex multiplets due to geminal and vicinal coupling. The protons of the hydrazide groups (-NHNH₂) would present as distinct signals, the chemical shift of which can be sensitive to solvent and temperature.

In ¹³C NMR, the carbons of the cyclopropane ring are expected at a characteristic upfield chemical shift. docbrown.info The carbonyl carbons of the dicarbohydrazide functional groups would appear significantly downfield, consistent with their electron-withdrawing environment. The presence of the correct number of signals with appropriate chemical shifts in both ¹H and ¹³C NMR spectra serves as primary confirmation of the molecular structure. orgsyn.orgnih.gov

Table 1: Expected NMR Chemical Shifts for this compound and Related Structures.
NucleusStructural MoietyExpected Chemical Shift (δ, ppm)Reference
¹HCyclopropane Ring (CH₂)~1.0 - 1.6 (multiplet) semanticscholar.org
¹HCyclopropane Ring (CH)~2.1 - 2.3 (multiplet) tandfonline.com
¹HAmide/Amine (NH, NH₂)Variable, typically broad signals semanticscholar.org
¹³CCyclopropane Ring (CH₂)~16 - 24 tandfonline.com
¹³CCyclopropane Ring (CH)~25 - 35 orgsyn.orgtandfonline.com
¹³CCarbonyl (C=O)~168 - 175 orgsyn.org

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons. A COSY spectrum of this compound would show cross-peaks between the vicinal and geminal protons on the cyclopropane ring, confirming their spatial proximity and establishing the spin system of the ring. mnstate.edu

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly bonded. magritek.com It would definitively link the upfield proton signals to the cyclopropane carbons and allow for the unambiguous assignment of each CH and CH₂ group within the ring. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over two to three bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. For instance, HMBC spectra would show correlations from the cyclopropyl protons to the carbonyl carbons of the hydrazide groups, confirming the attachment of the functional groups to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can help determine the stereochemistry (cis or trans) of the substituents on the cyclopropane ring by identifying protons that are close in space, regardless of whether they are coupled through bonds.

Saturation Transfer Difference (STD) NMR is a powerful method for studying the binding of a small molecule (ligand) to a large biomolecular target, such as a protein or enzyme. nih.govtandfonline.com The technique identifies which specific protons on the ligand are in close contact with the target. In the context of this compound, STD-NMR could be used to investigate its interaction with a biological receptor. tandfonline.comnih.gov By irradiating signals from the protein and observing which ligand signals receive saturation transfer, one can map the binding epitope of the dicarbohydrazide. Studies on the parent compound, cyclopropane-1,2-dicarboxylic acid, have successfully used STD-NMR to characterize interactions with O-acetylserine sulfhydrylase (OASS) enzymes, demonstrating the utility of this approach for the cyclopropane scaffold. tandfonline.comnih.govtandfonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint. mdpi.comnih.gov For this compound, key vibrational bands would confirm the presence of its constituent functional groups. The cyclopropane ring itself has characteristic C-H stretching vibrations above 3000 cm⁻¹ and skeletal vibrations that can be observed. mdpi.com The hydrazide moieties give rise to strong, distinct absorptions, particularly the C=O stretch (Amide I band) and N-H bending (Amide II band). semanticscholar.org

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference
N-H StretchHydrazide (-NHNH₂)3200 - 3400 mdpi.com
C-H StretchCyclopropane Ring~3030 - 3100 mdpi.com
C=O Stretch (Amide I)Hydrazide (-C=O)~1640 - 1680 semanticscholar.org
N-H Bend (Amide II)Hydrazide (-NH)~1520 - 1550 mdpi.com
CH₂ Scissoring/BendingCyclopropane Ring~1430 - 1450 rsc.org
Cyclopropane Ring SkeletalC-C~1040 mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₅H₁₀N₄O₂), HRMS would confirm the molecular weight with high precision. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum offers structural proof. Common fragmentation pathways would likely involve the cleavage of the N-N bond, loss of the hydrazide groups, or rupture of the strained cyclopropane ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate the exact positions of each atom. An X-ray diffraction study of this compound would yield a wealth of structural information, including:

Precise Bond Lengths and Angles: Confirming the geometry of the cyclopropane ring and the hydrazide substituents. caltech.edu

Conformation: Unambiguously determining the relative orientation (stereochemistry) of the two dicarbohydrazide groups as either cis or trans.

Intermolecular Interactions: Revealing how the molecules are arranged in the crystal lattice. This is particularly important for understanding hydrogen bonding, as the N-H and C=O groups of the hydrazide moieties are excellent hydrogen bond donors and acceptors, respectively. These interactions dictate the crystal packing and influence the compound's physical properties. caltech.edu

Studies on the related compound cyclopropanecarbohydrazide (B1346824) have shown that molecules are held together by chains of N-H···O hydrogen bonds, a feature that would also be expected to dominate the crystal structure of the 1,2-dicarbohydrazide derivative. caltech.edu

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research dedicated to the chiroptical spectroscopy of this compound. While the principles of chiroptical spectroscopy, such as Circular Dichroism (CD), are well-established for the determination of enantiomeric excess in chiral molecules, their direct application to this compound has not been documented in available scholarly articles.

Chiroptical spectroscopic techniques are indispensable tools for distinguishing between enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. univ-amu.fr A non-racemic mixture of enantiomers will exhibit a unique CD spectrum, and the intensity of the signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov This relationship allows for the quantitative determination of the purity of a single enantiomer in a mixture. chromatographytoday.com

The determination of enantiomeric excess using CD spectroscopy typically involves generating a calibration curve with samples of known enantiomeric composition. nih.gov Alternatively, numerical methods can be employed, using the CD spectra of the pure enantiomers as references. nih.gov High-performance liquid chromatography coupled with a CD detector (HPLC-CD) is a powerful extension of this technique, allowing for the simultaneous separation and chiral analysis of components in a mixture. nih.gov

While detailed experimental data and research findings on the chiroptical properties of this compound are not available, studies on closely related chiral cyclopropane derivatives, such as (1S,2S)-cyclopropane-1,2-dicarboxylic acid esters, have been conducted. researchgate.netscispace.com These studies utilize CD spectroscopy to probe the stereochemistry and conformation of the cyclopropane ring system. researchgate.net For instance, the derivatization of the carboxylic acid groups with chromophores like naphthyl groups induces strong CD signals that can be used to determine the absolute configuration of the cyclopropane core. researchgate.netresearchgate.net

Furthermore, vibrational circular dichroism (VCD), another chiroptical technique, has been applied to study optically active cyclopropanes, providing insights into their conformational equilibria in solution. acs.orgrsc.org These studies on analogous compounds underscore the potential utility of chiroptical spectroscopy for the stereochemical analysis of this compound. However, without direct experimental investigation, the specific CD and VCD spectral features, as well as the precise methodology for determining its enantiomeric excess, remain speculative. The hydrazide functional groups are expected to influence the electronic transitions and vibrational modes compared to the carboxylic acid or ester derivatives, meaning that data from these related compounds cannot be directly extrapolated.

Computational and Theoretical Investigations of Cyclopropane 1,2 Dicarbohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Key parameters derived from these calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge. This allows for the identification of nucleophilic sites (areas of negative potential, likely around the carbonyl oxygens and amine nitrogens of the hydrazide groups) and electrophilic sites (areas of positive potential), which are critical for predicting intermolecular interactions. nih.gov

Reactivity Descriptors: Based on the electronic structure, various chemical reactivity descriptors can be calculated. These include hardness, softness, and the Fukui function, which predict the most likely sites for nucleophilic or electrophilic attack. The strained cyclopropane (B1198618) ring is known to enhance reactivity in related compounds.

These quantum chemical methods are essential for predicting the outcomes of unknown reactions and for designing new synthetic methodologies without the immediate need for costly and time-consuming experiments. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the motion and interactions of molecules over time. mdpi.com MD simulations model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

For cyclopropane-1,2-dicarbohydrazide (B3296471), MD simulations are particularly useful for:

Conformational Analysis: The cyclopropane ring itself is rigid, but the two hydrazide substituents can rotate around the carbon-carbon single bonds. MD simulations can explore the potential energy surface to identify the most stable conformations (e.g., cis vs. trans isomers and the rotational orientation of the -CONHNH₂ groups). nih.gov This is crucial as the three-dimensional shape of the molecule dictates how it can interact with other molecules, such as enzyme active sites. whiterose.ac.uk

Intermolecular Interactions: In a condensed phase, molecules interact through forces like hydrogen bonds, van der Waals forces, and electrostatic interactions. MD simulations explicitly model these interactions. dovepress.comqub.ac.uk For this compound, the hydrazide groups are capable of both donating and accepting multiple hydrogen bonds, which would be a dominant feature of its interactions with water or biological targets. dovepress.com

Force Field Development: Accurate MD simulations rely on a high-quality force field, which is a set of parameters describing the potential energy of the system. For novel or unusual molecules, force fields can be developed using high-level quantum chemistry calculations to ensure their reliability. nih.gov For instance, an ab initio force field for the parent cyclopropane molecule has been constructed using second-order Møller-Plesset perturbation theory, providing a robust model for its fluid dynamics. nih.gov

By simulating the molecule's dynamic behavior, researchers can gain a deeper understanding of its flexibility, solvation properties, and the nature of its interactions with its environment. mdpi.comnih.gov

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery and involves scoring functions to estimate the binding affinity, allowing for the screening of virtual libraries of compounds against a biological target. sioc-journal.cn

Although specific docking studies on this compound are not widely published, extensive research on the closely related cyclopropane-1,2-dicarboxylic acid and its derivatives provides a clear blueprint for how such investigations are conducted. These studies have successfully identified and characterized inhibitors for several enzymes.

Key examples include:

O-acetylserine sulfhydrylase (OASS): Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of OASS from Salmonella typhimurium, an important enzyme in bacterial cysteine biosynthesis. nih.govtandfonline.com Docking studies performed with software such as the Glide suite were used to predict the binding mode of these inhibitors within the enzyme's active site, corroborating experimental data from techniques like Saturation Transfer Difference NMR (STD-NMR). tandfonline.comtandfonline.com

Ketol-Acid Reductoisomerase (KARI): Cyclopropane-1,1-dicarboxylate is a known slow-binding inhibitor of KARI, an enzyme in the biosynthetic pathway of branched-chain amino acids in plants, making it a target for herbicides. nih.govresearchgate.net Molecular docking has been used to support KARI inhibition as the mode of action for new cyclopropane-based analogues. nih.gov

3-Methylaspartase: Substituted trans-cyclopropane-1,2-dicarboxylic acids have been shown to be potent inhibitors of 3-methylaspartase. rsc.org The mode of action is consistent with the inhibitor acting as a transition state analogue, a hypothesis that is strongly supported by computational modeling of its fit within the enzyme's active site. rsc.org

These studies demonstrate a common methodology where a protein crystal structure is prepared, a binding site is defined, and ligands are computationally placed within it to predict binding poses and energies. sioc-journal.cntandfonline.com This approach is directly applicable to this compound to predict its potential biological targets and guide the design of more potent derivatives.

Table 1: Summary of Molecular Docking Studies on Related Cyclopropane Scaffolds
Ligand ClassProtein TargetOrganismKey FindingReference
Cyclopropane-1,2-dicarboxylic acidsO-acetylserine sulfhydrylase (OASS)Salmonella typhimuriumIdentified binding mode and provided insights into structure-activity relationships for enzyme inhibition. nih.govtandfonline.com
Cyclopropane-1,1-dicarboxamide analoguesKetol-acid reductoisomerase (KARI)Plant (e.g., rice)Supported KARI inhibition as the mode of action for potential herbicides. nih.gov
trans-Cyclopropane-1,2-dicarboxylic acid derivatives3-MethylaspartaseN/AInhibitor acts as a transition state analogue, explaining its potent inhibition. rsc.org
Cyclopropane-1,2-dicarboxamide derivativesHuman Steroid Sulfatase (STS)Homo sapiensExplored the binding mode of potential anti-cancer agents. sioc-journal.cn

Supramolecular Chemistry and Self Assembly of Cyclopropane 1,2 Dicarbohydrazide

Hydrogen Bonding Networks in Solid and Solution States

The capacity of cyclopropane-1,2-dicarbohydrazide (B3296471) to form extensive hydrogen bond networks is a cornerstone of its supramolecular behavior. The molecule possesses four hydrogen bond donors (the N-H groups of the two hydrazide moieties) and four hydrogen bond acceptors (the carbonyl oxygens and the terminal amino groups). nih.gov This high density of hydrogen bonding sites allows for the formation of robust and predictable patterns in both the solid state and in solution.

In the solid state, X-ray crystallography studies on related cyclopropane (B1198618) dicarboxylic acid derivatives reveal the formation of intricate hydrogen-bonded architectures. oup.comresearchgate.net For instance, the cis-isomer can form intramolecular hydrogen bonds between the two carboxylic acid groups, effectively behaving as a monofunctional host. oup.comresearchgate.net This leads to the formation of one-dimensional, endless helices when co-crystallized with alcoholic guests. oup.comresearchgate.net In contrast, the trans-isomer acts as a bifunctional host, capable of forming two-dimensional layered structures through hydrogen bonds with guest molecules. oup.com While direct crystallographic data for this compound is limited in the provided search results, the principles derived from its carboxylic acid analogue strongly suggest a similar propensity for forming well-defined, multidimensional networks governed by hydrogen bonding. These interactions are crucial in dictating the packing of the molecules in the crystal lattice.

In solution, the hydrogen bonding capabilities of this compound and its derivatives are equally significant. Techniques such as Saturation Transfer Difference (STD) NMR have been employed to study the interactions between cyclopropane-1,2-dicarboxylic acid derivatives and biological macromolecules, highlighting the importance of hydrogen bonding in molecular recognition at the binding site of enzymes. tandfonline.comtandfonline.comnih.gov The conformational flexibility of the molecule in solution, influenced by both intramolecular and intermolecular hydrogen bonds, can be studied using various spectroscopic techniques. rsc.org The interplay of these non-covalent forces dictates the aggregation state and the pre-organization of the molecules for further self-assembly processes. rsc.org

Formation of Cocrystals and Polymeric Structures

The ability of this compound to form extensive hydrogen bond networks makes it an excellent candidate for the construction of cocrystals and coordination polymers. Cocrystallization, the process of forming a crystalline solid that consists of two or more different molecular species in a stoichiometric ratio, relies heavily on predictable intermolecular interactions such as hydrogen bonding.

The dicarbohydrazide moiety provides a versatile platform for forming cocrystals with a variety of guest molecules, including those with complementary hydrogen bonding sites like carboxylic acids or other organic molecules. unipr.itresearchgate.netgrafiati.com By carefully selecting the co-former, it is possible to tune the physical properties of the resulting solid, such as solubility and stability.

Host-Guest Interactions and Molecular Recognition

The rigid, well-defined structure of the cyclopropane ring, combined with the hydrogen bonding capabilities of the dicarbohydrazide groups, makes this compound and its derivatives intriguing hosts in host-guest chemistry. These molecules can form inclusion compounds with a variety of small organic guest molecules. oup.comresearchgate.netacs.org

The process of molecular recognition, where a host molecule selectively binds to a specific guest molecule, is governed by a combination of factors including size, shape, and chemical complementarity. unipa.it In the case of cyclopropane-based hosts, the formation of inclusion compounds is often driven by hydrogen bonding between the host's functional groups and the guest molecules. oup.comresearchgate.net For example, studies on the inclusion compounds of α-truxillic acid, a related cyclobutane (B1203170) dicarboxylic acid, have shown how protic guests like methanol (B129727) form infinite hydrogen-bonded layers, while aprotic guests like dimethylacetamide lead to discrete host-guest aggregates. oup.com

Saturation Transfer Difference (STD) NMR studies have provided valuable insights into the molecular recognition of cyclopropane-1,2-dicarboxylic acid derivatives by proteins. tandfonline.comtandfonline.comnih.gov These studies have demonstrated that the cyclopropane scaffold plays a crucial role in properly orienting the molecule within the binding site of an enzyme, and that specific interactions, such as hydrogen bonds, are critical for efficient binding. tandfonline.com This highlights the potential for designing cyclopropane-based molecules that can selectively recognize and bind to biological targets. The development of smart drug delivery vehicles using multivariate metal-organic frameworks (MTV MOFs) has also underscored the importance of host-guest interactions in dictating drug loading capacity and release rates. nih.gov

Designing Self-Assembled Systems with this compound

The principles of supramolecular chemistry and self-assembly can be harnessed to design and construct novel functional systems based on this compound. iranchembook.iruu.nl By understanding the fundamental interactions that govern its assembly, such as hydrogen bonding and coordination chemistry, it is possible to create materials with tailored properties and functions.

One approach involves using this compound as a building block for the creation of self-assembling monolayers or thin films. The ability to form strong intermolecular hydrogen bonds could lead to the formation of highly ordered two-dimensional structures on a substrate.

Furthermore, the derivatization of the hydrazide groups allows for the introduction of additional functionalities, expanding the scope of self-assembled systems. For instance, attaching photoresponsive or redox-active moieties could lead to the development of "smart" materials that respond to external stimuli. The synthesis of condensation polymers from 1,2-cyclopropane derivatives has been shown to result in materials with increased hydrogen bonding between polymer chains. google.com

The design of self-assembling systems also extends to the nanoscale. The predictable self-assembly of this compound building blocks could be utilized to create well-defined nanostructures, such as nanotubes or vesicles, in solution. These nanostructures could have applications in areas like drug delivery or catalysis. The principles of directed host design suggest that bulky and rigid compounds can pack inefficiently in crystals, leaving cavities for guest molecules, a concept that can be applied to cyclopropane-based systems. researchgate.net

Biological Activity and Mechanistic Insights at the Molecular Level in Vitro Studies of Cyclopropane 1,2 Dicarbohydrazide

Enzyme Inhibition Studies and Mechanism of Action

While the broader class of cyclopropane (B1198618) derivatives has been studied for the inhibition of various enzymes, specific data for cyclopropane-1,2-dicarbohydrazide (B3296471) is limited. The primary documented target is O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in bacteria and plants.

Research has shown that cis-cyclopropane-1,2-dicarbohydrazide can inhibit OASS at nanomolar concentrations, which can significantly impact bacterial growth and metabolism. The hydrazide functional groups are key to its interaction with enzymes. Although not explicitly detailed as transition state mimicry for this specific hydrazide, related cyclopropane dicarboxylic acids are known to act as transition state analogues for enzymes like 3-methylaspartase.

Information regarding the inhibitory activity of this compound against serine racemase, methylaspartase, and ACC oxidase is not available in the reviewed scientific literature. However, its inhibitory potential has been noted for metalloproteases, particularly zinc proteases, which are involved in various pathological conditions.

Receptor Binding Profiling and Ligand-Receptor Interactions

There is currently a lack of specific research on the receptor binding profile and direct ligand-receptor interactions of this compound. Studies on analogous compounds suggest that cyclopropane derivatives can interact with receptors, but direct evidence for the dicarbohydrazide is not available.

Molecular Basis of Antimicrobial Activity

Cis-cyclopropane-1,2-dicarbohydrazide has demonstrated notable antimicrobial properties. Its mechanism is attributed to the disruption of essential bacterial metabolic processes.

Specifically, its ability to inhibit the enzyme O-acetylserine sulfhydrylase (OASS) is a key factor in its antimicrobial effect. OASS is the final enzyme in the cysteine biosynthesis pathway, which is vital for bacterial survival. By inhibiting this enzyme, the compound effectively halts the production of cysteine, a critical amino acid, leading to the inhibition of bacterial growth.

Studies have reported significant antibacterial activity against pathogens such as Salmonella typhimurium and Escherichia coli, with low minimum inhibitory concentration (MIC) values indicating strong potency.

Activity TypeTarget Pathogen/EnzymeObserved Effect
AntibacterialSalmonella typhimuriumSignificant inhibition reported.
AntibacterialEscherichia coliLow Minimum Inhibitory Concentration (MIC) values observed.
Enzyme InhibitionO-acetylserine sulfhydrylase (OASS)Inhibition at nanomolar concentrations.

Interaction with Key Biomolecules (e.g., Proteins, DNA)

The primary mode of action for cis-cyclopropane-1,2-dicarbohydrazide involves its ability to bind to and alter the activity of proteins, particularly enzymes. The hydrazide groups of the molecule are significant for these interactions.

The interaction with the enzyme O-acetylserine sulfhydrylase has been characterized using techniques such as saturation transfer difference NMR, which confirmed effective binding to the enzyme. Beyond specific enzyme inhibition, there are indications that the compound may interfere with broader metabolic pathways related to cell division and growth, suggesting potential interactions with other proteins and biomolecules. This has led to investigations into its potential as an anticancer agent, as the hydrazide form may offer improved bioavailability and interaction with cellular targets compared to its carboxylic acid counterparts. However, direct studies on the interaction of this compound with DNA have not been specifically reported.

Applications of Cyclopropane 1,2 Dicarbohydrazide in Materials Science and Catalysis

Use as Monomers or Cross-linkers in Polymer Synthesis

Cyclopropane-1,2-dicarbohydrazide (B3296471) and its parent compound, cyclopropane-1,2-dicarboxylic acid, serve as specialized monomers for creating polymers with unique characteristics. The rigid cyclopropane (B1198618) unit, when incorporated into a polymer backbone, can enhance thermal stability and modify mechanical properties compared to more flexible aliphatic analogues.

Detailed Research Findings:

The dicarboxylic acid derivative is a known monomer for producing condensation polymers, such as polyamides and polyesters. google.com For instance, polyesters can be synthesized via the alternating ring-opening copolymerization (ROCOP) of cyclopropane-1,2-dicarboxylic acid anhydride (B1165640) with epoxides like cyclohexene (B86901) oxide. mdpi.com Such reactions, often employing salen metal complexes as catalysts, yield polyesters where the cyclopropane unit is regularly spaced along the polymer chain. mdpi.com

As a di-functional compound, this compound is a direct analogue to a diamine and can be used as a monomer in the synthesis of novel polymers like polyhydrazides. By reacting with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), it can form polymers with recurring amide-like linkages. These polymers are noted for their potential to exhibit enhanced mechanical and thermal properties due to the rigid cyclopropane scaffold. The presence of four nitrogen atoms and two carbonyl groups per monomer unit also introduces strong hydrogen bonding potential, which can significantly influence the material's properties.

The bifunctionality of the molecule also allows it to act as a cross-linking agent, creating networks within polymer matrices to improve their strength, thermal resistance, and chemical resistance.

Table 1: Potential Polymerization Reactions and Resulting Polymers

Monomer 1 Monomer 2 Polymer Type Potential Properties
This compound Diacyl Chloride (e.g., Terephthaloyl chloride) Polyhydrazide High thermal stability, rigidity, potential for fiber formation.
Cyclopropane-1,2-dicarboxylic acid Diamine (e.g., Hexamethylene diamine) Polyamide Enhanced thermal and mechanical properties over linear aliphatic polyamides. google.com
Cyclopropane-1,2-dicarboxylic anhydride Epoxide (e.g., Cyclohexene oxide) Polyester Controlled microstructure, biodegradability. mdpi.com

Development of Functional Materials (e.g., for sensing, optical applications)

The well-defined and rigid stereochemistry of the cyclopropane ring makes its derivatives excellent building blocks for constructing highly ordered functional materials.

Detailed Research Findings:

Derivatives of cyclopropane-1,2-dicarboxylic acid have been successfully used as ligands to create coordination polymers and metal-organic frameworks (MOFs). For example, 3,3-dimethylcyclopropane-1,2-dicarboxylate has been employed to assemble lanthanide coordination polymers. acs.org These materials can exhibit interesting magnetic properties, with the specific behavior influenced by the choice of the lanthanide ion (e.g., Gd³⁺). acs.org The rigid cyclopropane linker helps to establish a predictable and stable framework structure, which is crucial for achieving desired material functions. The hydrazide groups in this compound, with their excellent metal-coordinating ability, make it a promising candidate for designing similar or novel coordination-based materials.

In the realm of optical materials, derivatives such as diethyl 1,2-cyclopropanedicarboxylate are studied for their optical properties, including refractive index. nih.gov Incorporating the compact and rigid cyclopropane structure into polymers or other materials can influence how light passes through them, opening possibilities for applications in lenses, coatings, and other optical components. While direct research on the sensing applications of this compound is limited, related compounds like cyclopropane-1,1-dicarboxylic acid have been investigated as potential pH sensors for magnetic resonance imaging, highlighting the potential of the cyclopropane scaffold in developing responsive materials.

Table 2: Applications of Cyclopropane Dicarboxylate Derivatives in Functional Materials

Derivative Material Type Application Area Key Finding
3,3-dimethylcyclopropane-1,2-dicarboxylate Coordination Polymer Magnetism Forms 3D frameworks with lanthanide ions, showing interesting magnetic behaviors. acs.org
Diethyl 1,2-cyclopropanedicarboxylate Organic Compound Optical Properties Characterized for optical coefficients like refractive index. nih.gov
Cyclopropane-1,1-dicarboxylic acid Molecular Probe Chemical Sensing Investigated as a pH-responsive sensor for MRI applications.

Applications in Organic Catalysis and Organocatalysis

The chiral nature of trans-cyclopropane-1,2-dicarboxylic acid and its derivatives makes them valuable in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Detailed Research Findings:

The parent compound, (1S,2S)-cyclopropane-1,2-dicarboxylic acid, is a key building block for synthesizing chiral ligands. For example, it can be converted into C₂-symmetric chiral bisamide ligands. These ligands, when complexed with a metal like titanium, form chiral catalysts capable of promoting enantioselective reactions. One notable application is the addition of diethylzinc (B1219324) to aldehydes, where these catalyst systems can produce chiral secondary alcohols with very high enantiomeric excess (up to 95% ee).

The dicarbohydrazide itself, possessing stereogenic centers and multiple nitrogen atoms, has the potential to act as a chiral ligand for metal catalysts or function directly as an organocatalyst. Organocatalysis, which uses small organic molecules to catalyze reactions, is a rapidly growing field, and chiral hydrazides are known to be effective in certain transformations. The rigid cyclopropane backbone of this compound would provide a well-defined chiral environment around a catalytic center, making it a promising candidate for developing new catalytic systems.

Table 3: Use of Cyclopropane-1,2-dicarboxylic Acid Derivatives in Asymmetric Catalysis

Derivative / Ligand Catalytic Reaction Metal Co-catalyst Result
Chiral bis-amide ligand from Feist's Acid (a methylene-cyclopropane dicarboxylic acid) Enantioselective addition of diethylzinc to aldehydes Ti(O-i-Pr)₄ High enantioselectivity (up to 95% ee) for the synthesis of chiral alcohols.

Role in the Synthesis of Advanced Chemical Intermediates

This compound is itself an advanced chemical intermediate and serves as a versatile starting point for the synthesis of other complex molecules. Its value stems from its combination of a chiral, rigid core and two reactive functional groups.

Detailed Research Findings:

The synthesis of this compound typically starts from the corresponding cyclopropane-1,2-dicarboxylic acid or its ester, which is then reacted with hydrazine (B178648). The parent dicarboxylic acid can be prepared in high optical purity through various stereoselective methods, including rhodium-catalyzed asymmetric cyclopropanation or the condensation of a chiral succinate (B1194679) derivative. This makes optically active this compound accessible as a chiral building block.

The hydrazide functional groups are highly reactive and can undergo a variety of chemical transformations. They can be hydrolyzed back to the parent dicarboxylic acid, or more importantly, they can react with compounds like diketones or other bifunctional reagents to form a wide range of heterocyclic structures, such as pyrazoles or pyridazines. These heterocyclic systems are common motifs in pharmaceuticals and agrochemicals. The constrained cyclopropane ring can direct the stereochemical outcome of these cyclization reactions, providing a route to complex, three-dimensional molecules that would be difficult to synthesize by other means.

Table 4: Key Synthetic Transformations Involving this compound

Starting Material Reagent(s) Product Significance
Cyclopropane-1,2-dicarboxylic acid Hydrazine This compound Formation of the target hydrazide intermediate.
This compound Acid / Base (Hydrolysis) Cyclopropane-1,2-dicarboxylic acid Regeneration of the parent acid.
This compound 1,3-Diketone Cyclopropane-bis-pyrazole derivative Synthesis of advanced heterocyclic compounds.
Allylic Diazoacetate Rhodium Catalyst, then Morpholine/Oxidation (1S,2S)-Cyclopropane-1,2-dicarboxylic acid Asymmetric synthesis of the chiral precursor.

Emerging Research Areas and Future Perspectives for Cyclopropane 1,2 Dicarbohydrazide

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of cyclopropane-1,2-dicarbohydrazide (B3296471) and its analogs is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These modern techniques offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and mixing. This level of control is particularly advantageous for the synthesis of cyclopropane (B1198618) derivatives, where the strained ring system can be sensitive to reaction conditions. The ability to rapidly screen and optimize reaction conditions in a flow setup can lead to higher yields and purities of the desired products. Furthermore, the inherent safety of handling smaller reaction volumes at any given time makes flow chemistry an attractive option for potentially hazardous reactions.

Automated synthesis platforms, often coupled with flow chemistry systems, are further revolutionizing the discovery and development of new this compound derivatives. synplechem.com These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. synplechem.com This automation accelerates the synthesis of libraries of compounds for screening in various applications, such as drug discovery and materials science. synplechem.com By streamlining the synthetic process, researchers can more efficiently explore the structure-activity relationships of these compounds. A two-step continuous flow-driven synthesis has been successfully developed for 1,1-cyclopropane aminoketones, showcasing the potential for high productivity and short residence times in producing cyclopropane-containing molecules. rsc.org

Table 1: Comparison of Synthesis Methodologies

FeatureTraditional Batch SynthesisFlow Chemistry & Automated Synthesis
Reaction Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and mixing.
Safety Higher risk due to large volumes of reagents.Enhanced safety with smaller reaction volumes.
Scalability Often challenging to scale up.More straightforward scalability from lab to production.
Throughput Lower throughput, one reaction at a time.High-throughput screening of conditions and analogs.
Reproducibility Can be variable between batches.High reproducibility due to consistent reaction environment.

Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions

The synthesis and application of this compound often involve complex reaction pathways that benefit from real-time monitoring. Advanced spectroscopic techniques are emerging as crucial tools for in-situ analysis, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels or flow reactors to track the progress of a reaction as it happens. researchgate.net For instance, monitoring the characteristic vibrational frequencies of the hydrazide and cyclopropane functional groups can provide a direct measure of reactant consumption and product formation. researchgate.net

Fluorescence spectroscopy is another powerful tool, particularly for studying the binding interactions of this compound derivatives with biological targets. tandfonline.comnih.gov The development of fluorescent probes that change their emission properties upon binding can allow for the rapid and sensitive detection of these interactions. acs.org For example, studies on related hydrazine (B178648) compounds have utilized fluorescent probes for real-time monitoring in various environments, including live cells. moca.net.ua The synthesis of phenol-hydrazide-appended tetraphenylethenes has been reported as novel "on-off-on" cascade sensors for copper and glutathione, demonstrating the potential for creating sophisticated molecular sensors. acs.org

Saturation Transfer Difference (STD) NMR is a particularly insightful technique for characterizing the binding of small molecules to large protein targets. tandfonline.comnih.gov This method has been successfully used to study the interaction of cyclopropane-1,2-dicarboxylic acid derivatives with enzymes, providing information about the specific parts of the molecule that are in close contact with the protein. tandfonline.comnih.gov

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniqueInformation ProvidedApplication Example
In-situ FTIR/Raman Real-time concentration of reactants, products, and intermediates.Monitoring the conversion of dicarboxylic acid to dicarbohydrazide.
Process NMR Detailed structural information and reaction kinetics.Elucidating reaction pathways and identifying byproducts.
Fluorescence Spectroscopy Binding affinities and kinetics of interaction with biological targets.Screening for enzyme inhibitors among a library of derivatives. tandfonline.comnih.gov
STD-NMR Epitope mapping of ligand binding to macromolecules.Identifying the binding mode of a dicarbohydrazide derivative to a protein. tandfonline.comnih.gov

Sustainable Synthesis and Green Chemistry Principles in Dicarbohydrazide Production

The growing emphasis on environmental sustainability is driving the development of greener synthetic routes for this compound and its precursors. The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are being increasingly applied to the synthesis of these compounds. researchgate.netmdpi.com

Key areas of focus in the green synthesis of cyclopropane derivatives include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical carbon dioxide (scCO₂), or ionic liquids. researchgate.netacs.org

Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents. researchgate.netacs.org Biocatalysis, using enzymes or whole microorganisms, can offer high selectivity and operate under mild conditions. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mdpi.com

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.net

The synthesis of cyclopropane-1,2-dicarboxylic acid, a key precursor, is a prime target for green chemistry approaches. researchgate.net Research into the use of biocatalysis for the asymmetric cyclopropanation of olefins is an example of an environmentally friendly strategy. researchgate.net The development of sustainable and efficient synthesis routes is a key trend for the broader class of cyclopropane-1,2-dicarboxylic acids. archivemarketresearch.com

Exploration of Novel Application Domains in Emerging Technologies

While this compound has established applications in fields like medicinal and agricultural chemistry, its unique properties make it a candidate for exploration in several emerging technological domains.

Materials Science: The rigid and strained cyclopropane ring can impart unique mechanical and thermal properties to polymers. this compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers for applications in coatings, adhesives, and high-performance composites.

Nanotechnology: The ability of the dicarbohydrazide moiety to chelate metal ions opens up possibilities for the development of novel nanomaterials. By forming complexes with metal ions, it may be possible to create nanostructures with specific catalytic or electronic properties for use in catalysis and nanoelectronics.

Biomedical Engineering: The biocompatibility and specific binding properties of certain derivatives could be exploited in the development of biosensors, drug delivery systems, and scaffolds for tissue engineering. The ability of related compounds to inhibit metalloproteases suggests potential in developing new therapeutic strategies.

The continued exploration of these and other novel application areas will likely drive further research into the synthesis and functionalization of this compound, ensuring its relevance in the advancement of science and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclopropane-1,2-dicarbohydrazide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound synthesis typically involves cyclopropanation of hydrazine derivatives with dicarboxylic acid precursors. Optimization strategies include:

  • Catalyst Selection : Transition metal catalysts (e.g., Pd or Cu) improve cyclopropane ring formation efficiency .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while higher temperatures (60–80°C) accelerate ring closure.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yield by 15–20% .
    • Validation : Monitor reaction progress via TLC and HPLC, adjusting parameters iteratively.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydrazide protons (δ 6.5–8.0 ppm) and cyclopropane carbons (δ 20–30 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane ring geometry.
  • IR Spectroscopy : Confirms N-H stretches (3200–3400 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹).
    • Challenges : Differentiate cis/trans isomers using NOESY correlations or computational modeling .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in novel reactions, and what validation experiments are required?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclopropane ring-opening reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots) and product distributions via GC-MS .

Q. What strategies resolve contradictions in toxicity data across studies, and how should risk assessments be adjusted accordingly?

  • Methodological Answer :

  • Systematic Review Protocols : Follow Cochrane guidelines to screen studies using inclusion criteria (e.g., dose range, exposure duration) and assess bias via ROBINS-I tool .
  • Weight-of-Evidence Analysis : Prioritize studies with robust designs (e.g., OECD-compliant assays) and large sample sizes.
  • Uncertainty Factors : Apply adjustment factors (e.g., 10x for interspecies variability) when extrapolating animal toxicity data to humans .

Q. In evaluating structure-activity relationships (SARs), what statistical models effectively correlate this compound derivatives with biological activity?

  • Methodological Answer :

  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., LogP, polar surface area) with IC₅₀ values from anti-leukemia assays .
  • Machine Learning : Train random forest models on datasets from PubChem BioAssay to predict cytotoxicity thresholds.
  • Validation : Cross-validate models using leave-one-out (LOO) or external test sets.

Q. What protocols ensure reproducibility in this compound synthesis across different laboratories?

  • Methodological Answer :

  • Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring rate, inert gas flow) and purity thresholds for reagents.
  • Inter-Lab Validation : Conduct round-robin studies with independent labs, comparing yields and spectral data using ANOVA .
  • Data Sharing : Publish raw NMR and crystallography data in open-access repositories (e.g., Zenodo).

Data Analysis & Interpretation

Q. How should researchers handle batch-to-batch variability in this compound purity during biological assays?

  • Methodological Answer :

  • Quality Control : Implement HPLC-UV (λ = 254 nm) to quantify purity (>95% threshold).
  • Normalization : Adjust biological activity data using purity-adjusted concentrations.
  • Statistical Corrections : Apply mixed-effects models to account for variability in dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.